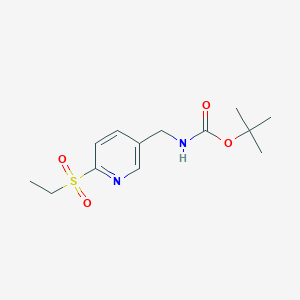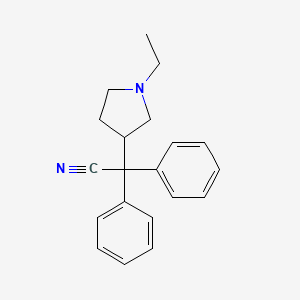
6-Cyclooctyl-4-hydroxyquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclooctyl-4-hydroxyquinoline-3-carboxylic acid is a quinoline derivative known for its unique chemical structure and potential applications in various fields such as medicinal chemistry, organic synthesis, and industrial chemistry. This compound features a cyclooctyl group attached to the quinoline core, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclooctyl-4-hydroxyquinoline-3-carboxylic acid typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Cyclooctyl Group: The cyclooctyl group can be introduced through a Friedel-Crafts alkylation reaction, where cyclooctyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst like aluminum chloride.
Hydroxylation and Carboxylation: The hydroxyl group at the 4-position and the carboxyl group at the 3-position can be introduced through selective hydroxylation and carboxylation reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Cyclooctyl-4-hydroxyquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alcohols, amines, thionyl chloride, reflux conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Esters, amides, and other functionalized derivatives.
Scientific Research Applications
6-Cyclooctyl-4-hydroxyquinoline-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antiviral, and anticancer properties.
Organic Synthesis: It serves as a versatile building block in the synthesis of complex organic molecules and natural product analogs.
Industrial Chemistry: The compound is used in the development of specialty chemicals, dyes, and pigments.
Biological Research: It is investigated for its potential biological activities, including antioxidant and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 6-Cyclooctyl-4-hydroxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-4-hydroxyquinoline-3-carboxylic acid
- 4-Hydroxyquinoline-6-carboxylic acid
- 3-Hydroxyquinoline-4-carboxylic acid
Uniqueness
6-Cyclooctyl-4-hydroxyquinoline-3-carboxylic acid is unique due to the presence of the cyclooctyl group, which imparts distinct steric and electronic properties.
Properties
CAS No. |
55377-01-0 |
|---|---|
Molecular Formula |
C18H21NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
6-cyclooctyl-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C18H21NO3/c20-17-14-10-13(12-6-4-2-1-3-5-7-12)8-9-16(14)19-11-15(17)18(21)22/h8-12H,1-7H2,(H,19,20)(H,21,22) |
InChI Key |
LMSIPTODRXPOHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-7-[(4-methoxyphenyl)methyl]-7H-purin-2-amine](/img/structure/B11836464.png)
![(4As,4bs,6as,7s,9as,9br,11as)-4a,6a,7-trimethylhexadecahydroindeno[4,5-h]isochromen-7-ol](/img/structure/B11836471.png)






![tert-butyl (4-chlorobenzyl)(2-((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-hydroxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-3aH-cyclopenta[a]chrysen-3a-yl)-2-oxoethyl)carbamate](/img/structure/B11836523.png)



![4-Chloro-7-(2,4-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11836534.png)

